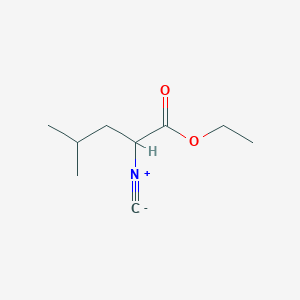

Ethyl 2-isocyano-4-methylpentanoate

Description

Significance of Isocyanide Chemistry in Multicomponent Reactions

Isocyanide-based multicomponent reactions (IMCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecular scaffolds from simple starting materials. beilstein-journals.orgmdpi.com The Passerini and Ugi reactions are cornerstone examples of IMCRs. beilstein-journals.orgmdpi.comacs.org The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce α-acyloxy carboxamides. beilstein-journals.orgmdpi.com The Ugi four-component reaction (U-4CR) extends this concept by incorporating a primary amine, leading to the formation of α-acylamino amides. mdpi.comnih.govbeilstein-journals.org

The significance of these reactions lies in their high atom economy, operational simplicity, and the ability to generate vast libraries of structurally diverse molecules. nih.govnih.gov This is particularly advantageous in drug discovery and medicinal chemistry, where the rapid synthesis of novel compounds is crucial for identifying new therapeutic agents. acs.orgnih.gov The Ugi reaction, for instance, has been instrumental in the synthesis of peptide-like structures, known as peptidomimetics, which have important biological applications. beilstein-journals.orgbeilstein-journals.org The versatility of IMCRs is further enhanced by the wide range of compatible functional groups, enabling the synthesis of highly functionalized molecules. beilstein-journals.org

Role of α-Amino Acid-Derived Isocyanides as Versatile Building Blocks

α-Isocyano esters, which are derived from α-amino acids, are a particularly important class of isocyanides. nih.govnih.gov The parent amino acids provide a chiral pool, allowing for the synthesis of enantiomerically enriched products. Furthermore, the ester functionality can be readily hydrolyzed or modified, adding another layer of synthetic versatility. nih.govacs.org

These compounds serve as masked α-amino acids, with the electron-withdrawing isocyanide group increasing the acidity of the α-proton. nih.gov This allows for deprotonation to form enolates, which can then participate in a variety of carbon-carbon bond-forming reactions, including alkylations and arylations, to produce α,α-disubstituted α-amino acid derivatives. nih.govacs.org This reactivity opens avenues to complex and sterically hindered amino acid structures that are often difficult to access through other methods. acs.org The ability to use α-amino acid-derived isocyanides in reactions like the Ugi and Passerini further expands their utility, enabling the direct incorporation of amino acid scaffolds into diverse molecular frameworks. beilstein-journals.org

Scope and Research Trajectory of Ethyl 2-isocyano-4-methylpentanoate within Isocyanide Research

This compound, derived from the amino acid L-leucine, is a specific example of an α-amino acid-derived isocyanide. Its research trajectory is intrinsically linked to the broader advancements in isocyanide chemistry and its application in the synthesis of complex organic molecules, particularly in the field of peptide chemistry.

The synthesis of this compound typically involves the dehydration of the corresponding N-formyl derivative, a common method for preparing isocyanides. nih.gov Its utility is primarily demonstrated in its role as a key building block in multicomponent reactions. For instance, it can be employed in Ugi reactions to introduce the leucine (B10760876) side chain into peptide-like structures. This is particularly valuable in the synthesis of peptidomimetics, where modifications to the peptide backbone are desired to improve properties such as metabolic stability and bioavailability.

While specific research focusing solely on this compound is often embedded within broader studies on multicomponent reactions or the synthesis of specific target molecules, its importance is clear. It serves as a readily accessible, chiral building block that allows for the incorporation of a key natural amino acid residue into complex molecular architectures through the powerful and efficient chemistry of isocyanides.

Chemical and Physical Properties

Below is a table summarizing key physical and chemical properties of compounds related to the synthesis and reactions of this compound.

| Property | Value | Compound |

| Molecular Formula | C9H15NO2 | Ethyl 2-cyano-4-methylpentanoate |

| Molecular Weight | 169.22 g/mol | Ethyl 2-cyano-4-methylpentanoate |

| Boiling Point | 160-163 °C | Ethyl 4-methylpentanoate |

| Specific Gravity | 0.868 g/cm³ at 25 °C | Ethyl 4-methylpentanoate |

| Refractive Index | 1.406 at 20 °C | Ethyl 4-methylpentanoate |

| Flash Point | 42.78 °C | Ethyl 4-methylpentanoate |

Data sourced from references nih.govthegoodscentscompany.com

Spectroscopic Data

Infrared (IR) spectroscopy is a key technique for identifying the isocyanide functional group.

| Spectroscopic Data | Value |

| IR Absorption (Isocyanide) | 2165 - 2110 cm⁻¹ |

Data sourced from reference vedantu.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-isocyano-4-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-5-12-9(11)8(10-4)6-7(2)3/h7-8H,5-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJREGZYNZVSGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)C)[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101294328 | |

| Record name | Ethyl 2-isocyano-4-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101294328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33140-29-3 | |

| Record name | Ethyl 2-isocyano-4-methylpentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33140-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-isocyano-4-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101294328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Isocyano 4 Methylpentanoate and Analogous α Isocyano Esters

Classical and Modern Approaches to Isocyanide Synthesis

The conversion of a primary amine functionality into an isocyanide group is the cornerstone of synthesis for these compounds. This is typically achieved by formylating the corresponding primary amine—in this case, the amino ester L-leucine ethyl ester—followed by a dehydration step.

The most prevalent and historically significant method for synthesizing isocyanides is the dehydration of N-substituted formamides. mdpi.com For ethyl 2-isocyano-4-methylpentanoate, the precursor is N-(1-ethoxycarbonyl-3-methylbutyl)formamide. This transformation is accomplished using a variety of dehydrating agents, often in the presence of a base to neutralize the acidic byproducts.

Common dehydrating agents include:

Phosphorus oxychloride (POCl₃): A highly effective and widely used reagent, POCl₃ facilitates dehydration in the presence of a tertiary amine base like triethylamine (B128534) or pyridine. mdpi.com The reaction is typically conducted at low temperatures (from 0 °C down to -50 °C) to control its exothermic nature and preserve sensitive functional groups. mdpi.com

Tosyl chloride (TsCl): In combination with a base such as pyridine, TsCl serves as a milder alternative to POCl₃. semanticscholar.org

Phosgene (B1210022) (COCl₂) and its derivatives: Diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate) are also powerful dehydrating agents for this purpose. mdpi.com However, their high toxicity necessitates careful handling. researchgate.net

The general mechanism involves the activation of the formamide's carbonyl oxygen by the dehydrating agent, followed by elimination of water, facilitated by the base. A 2022 study highlighted a highly efficient protocol using phosphorus oxychloride with triethylamine acting as the solvent, achieving excellent yields in under five minutes at 0 °C. mdpi.com

| Dehydrating Agent | Base | Typical Solvent | Key Features |

| Phosphorus oxychloride (POCl₃) | Triethylamine, Pyridine | Dichloromethane (B109758), Triethylamine | Highly efficient, rapid reactions, but reagent is toxic. mdpi.com |

| Tosyl chloride (p-TsCl) | Pyridine, Triethylamine | Dichloromethane, Dimethyl carbonate | Milder conditions, less toxic than POCl₃, produces organic waste. semanticscholar.org |

| Triphosgene | N-methyl morpholine | Dichloromethane | Mild dehydrating agent, suitable for sensitive substrates. researchgate.net |

| Diphosgene | Base | Aprotic solvents | Effective but highly toxic. mdpi.com |

While formamide (B127407) dehydration remains the principal route, other pathways exist, particularly those leveraging multicomponent reactions (MCRs) where isocyanides are key reactants. Though these reactions consume isocyanides to create more complex molecules, their principles are relevant to the broader synthetic context.

The Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgmdpi.com It is a highly atom-economical process that allows for the rapid assembly of complex, peptide-like structures. wikipedia.org The isocyanide component, such as this compound, adds to an iminium ion intermediate formed from the aldehyde and amine. nih.gov

The Passerini Reaction: As one of the first discovered MCRs, the Passerini reaction combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction is notable for proceeding in a single pot under mild conditions with high atom economy. slideshare.net

A direct alternative synthesis involves the modification of other isocyano esters. For instance, α-aryl isocyanoacetates can undergo conjugate addition to electrophiles, catalyzed by reagents like silver oxide, to produce more substituted α-isocyano esters. nih.govacs.org

Stereochemical Control in the Synthesis of α-Isocyano Esters

For α-isocyano esters derived from α-amino acids, such as this compound from L-leucine, maintaining stereochemical integrity is paramount. The α-carbon is a stereocenter, and racemization can occur during the synthesis, particularly during the dehydration step.

To mitigate this, reactions are often performed at low temperatures. researchgate.net For example, the synthesis of enantiomerically pure isocyanides from α-amino acid esters using triphosgene is conducted at reduced temperatures to limit racemization. researchgate.net

Furthermore, the development of catalytic, enantioselective reactions showcases the importance of stereocontrol. Organocatalytic methods have been developed for the Michael addition of α-aryl isocyanoacetates to various acceptors, creating two adjacent stereocenters with high diastereo- and enantioselectivity. researchgate.net Similarly, catalytic enantioselective Passerini-type reactions have been achieved using systems like silicon tetrachloride and a chiral bisphosphoramide, affording α-hydroxy amides or esters with excellent enantioselectivity. nih.gov These methods highlight advanced strategies for creating chiral α-substituted isocyano esters.

Green Chemistry Principles in Isocyanide Preparation

In recent years, significant efforts have been directed toward making isocyanide synthesis more environmentally benign. rsc.org These "green" approaches focus on reducing waste, avoiding toxic reagents, and minimizing energy consumption. semanticscholar.org

Key developments in green isocyanide synthesis include:

Safer Dehydrating Agents: Replacing highly toxic reagents like phosgene and the often-problematic POCl₃ with p-toluenesulfonyl chloride (p-TsCl) has been a focus. Studies have shown that p-TsCl is a preferable reagent for non-sterically hindered aliphatic formamides, offering a better environmental factor (E-factor), lower toxicity, and a simpler reaction protocol. semanticscholar.org

Aqueous and Solvent-Free Conditions: A major advancement is the move away from hazardous chlorinated solvents like dichloromethane (DCM). uniupo.it Researchers have developed protocols for the dehydration of N-formamides in water using micellar conditions at room temperature. uniupo.it This method replaces the POCl₃/triethylamine/DCM system with p-TsCl/sodium hydrogen carbonate/water, representing a much safer and more sustainable process. uniupo.it Solvent-free approaches, such as using triethylamine as both the base and solvent, also contribute to greener synthesis. mdpi.com

Mechanochemistry: A novel approach involves the use of mechanochemical grinding to prepare isocyanides. This solvent-free method uses p-TsCl and sodium carbonate, simplifying the workup and purification process and significantly reducing waste. nih.gov

| Green Approach | Reagents/Conditions | Advantages |

| Safer Reagents | p-Toluenesulfonyl chloride (p-TsCl) | Lower toxicity, reduced E-factor, simpler workup compared to POCl₃. semanticscholar.org |

| Aqueous Micellar Synthesis | p-TsCl, NaHCO₃, Water, Surfactant (e.g., TPGS-750-M) | Avoids hazardous organic solvents, safe, sustainable. uniupo.it |

| Mechanochemistry | p-TsCl, Na₂CO₃, Triethylamine (catalytic), Ball-milling | Solvent-free, reduced waste, straightforward purification. nih.gov |

| Solvent as Reagent | Phosphorus oxychloride, Triethylamine (as solvent) | High efficiency, rapid, minimal reaction waste. mdpi.com |

These advancements demonstrate a clear trend towards sustainable practices in the synthesis of this compound and other isocyanides, aligning chemical manufacturing with the principles of environmental stewardship.

Multicomponent Reaction Mcr Chemistry of Ethyl 2 Isocyano 4 Methylpentanoate

Ugi Reaction Frameworks and Diversity-Oriented Synthesis

Stereochemical Outcomes and Diastereomeric Ratios in Ugi Products

The Ugi four-component reaction (U-4CR) is a powerful tool for creating peptide-like structures in a single step. nih.gov When chiral components like ethyl 2-isocyano-4-methylpentanoate are used, the formation of new stereocenters is a critical aspect. The stereochemical outcome of the Ugi reaction is often influenced by the nature of the other reactants, particularly the aldehyde and the amine.

For instance, the reaction of L-valine and L-serine with aromatic aldehydes and isocyanides has been shown to produce 1,1′-iminodicarboxylic acid derivatives with high stereoselectivity. mdpi.com This suggests that the inherent chirality of the amino acid-derived isocyanide can effectively control the stereochemistry of the newly formed centers, leading to specific diastereomers. However, the diastereomeric ratios can vary significantly depending on the specific substrates and reaction conditions employed. Detailed studies on the diastereoselectivity of Ugi reactions involving this compound are crucial for its application in the asymmetric synthesis of complex molecules.

A study involving the Ugi five-center, four-component reaction (U-5C-4CR) of α-isocyano acetic acid derivatives highlighted a strong solvent effect on the diastereomeric ratios of the resulting di- and tetrapeptides. researchgate.net While specific data for this compound was not provided, it underscores the principle that reaction parameters can be tuned to favor the formation of a desired diastereomer.

Scope of Ugi Reaction Partners with this compound

The versatility of the Ugi reaction lies in the wide variety of aldehydes, amines, and carboxylic acids that can be employed. wikipedia.org This allows for the generation of large libraries of structurally diverse compounds from a single isocyanide starting material like this compound.

The primary products of the Ugi reaction are α-aminoacyl amides, which are valuable peptidomimetics. nih.gov The reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form these structures. wikipedia.org By varying the other three components, a diverse array of α-aminoacyl amides can be synthesized from this compound. This approach has been widely used in combinatorial chemistry and drug discovery to create libraries of potential therapeutic agents. researchgate.netnih.gov

Table 1: Examples of Ugi Reaction Components for the Synthesis of α-Aminoacyl Amides

| Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide |

| Formaldehyde | Benzylamine | Acetic Acid | This compound |

| Benzaldehyde | Aniline | Benzoic Acid | This compound |

| Acetone | Cyclohexylamine | Formic Acid | This compound |

This table provides hypothetical examples to illustrate the diversity of potential reactants.

The Ugi reaction can be coupled with subsequent intramolecular cyclizations to generate a wide range of heterocyclic scaffolds. A notable example is the Ugi-azide reaction, which can be used to synthesize tetrazole derivatives. In a surprising discovery, the reaction of amino acid-derived isocyano amides with TMSN3, oxo-components, and primary or secondary amines can lead to two different constitutional isomeric Ugi products. researchgate.net One is the expected classical Ugi product, while the other is an "atypical Ugi" product where the tetrazole heterocycle has migrated to a different position. researchgate.net

While specific examples detailing the synthesis of tetrazolopiperidinones directly from this compound were not found in the provided search results, the general principle of using Ugi adducts as precursors for heterocyclic synthesis is well-established. For instance, Ugi products can undergo post-condensation modifications to form various heterocycles.

Other Isocyanide-Based Multicomponent Reactions

Beyond the Ugi reaction, this compound can participate in other isocyanide-based MCRs, expanding its synthetic utility.

The Groebcke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an amidine, an aldehyde, and an isocyanide to produce substituted imidazo[1,2-a]pyridines and related fused heterocycles. beilstein-journals.orgnih.gov This reaction is a powerful method for the synthesis of medicinally relevant scaffolds. nih.gov The versatility of the GBB reaction allows for the incorporation of a wide range of isocyanides, including those derived from amino acids like this compound.

Table 2: Components of the Groebcke-Blackburn-Bienaymé Reaction

| Amidine | Aldehyde | Isocyanide |

| 2-Aminopyridine | Benzaldehyde | This compound |

| 2-Aminopyrimidine | 4-Chlorobenzaldehyde | This compound |

| 2-Amino-5-methylpyridine | Furan-2-carbaldehyde | This compound |

This table provides hypothetical examples to illustrate the diversity of potential reactants.

The GBB reaction products can be further modified through post-modification reactions, increasing the structural diversity of the resulting compounds. nih.gov

Cascade reactions, also known as domino or tandem reactions, involve two or more consecutive reactions where each subsequent step occurs due to the functionality formed in the previous step, all in a single pot. wikipedia.org These processes are highly efficient in building molecular complexity. wikipedia.org

Isocyanide-based MCRs are frequently employed as the initial step in cascade sequences. For example, the Ugi reaction has been combined with an intramolecular Diels-Alder reaction. researchgate.net Similarly, a cascade Ugi/Wittig cyclization has been used to synthesize polysubstituted thiazoles. nih.gov While specific examples involving this compound in such cascade processes were not explicitly detailed in the search results, its role as a versatile isocyanide component makes it a prime candidate for incorporation into such synthetic strategies. The development of novel cascade reactions starting from this chiral isocyanide holds significant potential for the efficient synthesis of complex and stereochemically defined molecules.

Mechanistic Investigations and Computational Studies of Isocyano Ester Reactivity

Elucidation of Reaction Mechanisms in MCRs

Ethyl 2-isocyano-4-methylpentanoate is a canonical isocyanide component in cornerstone MCRs like the Passerini and Ugi reactions. The mechanisms of these reactions, while related, have distinct features that have been elucidated through extensive study.

A pivotal step in both the Passerini and Ugi reactions is the initial nucleophilic attack of the isocyanide carbon on an electrophilic carbonyl carbon (in the Passerini reaction) or an iminium ion (in the Ugi reaction). nih.govebrary.net This leads to the formation of a highly reactive nitrilium ion intermediate. nih.govacs.org The fate of this intermediate dictates the final product structure.

Passerini Reaction (3-Component Reaction): In the presence of a carbonyl compound (an aldehyde or ketone) and a carboxylic acid, this compound participates in the Passerini reaction. The mechanism is thought to proceed via the acid-catalyzed activation of the carbonyl component, which is then attacked by the isocyanide. ebrary.net The resulting nitrilium ion is trapped by the carboxylate anion to form a mixed anhydride (B1165640) intermediate. A subsequent intramolecular 1,4-acyl transfer (a Mumm-type rearrangement) yields the final α-acyloxy carboxamide. nih.govebrary.net The precise nature of the initial addition—whether it is a concerted or stepwise process—remains a subject of mechanistic debate. ebrary.net

Ugi Reaction (4-Component Reaction): The Ugi reaction expands upon the Passerini by incorporating a primary or secondary amine. The amine and carbonyl compound first react to form an imine, which is then protonated to generate an electrophilic iminium ion. researchgate.net this compound attacks this iminium ion, again forming a nitrilium ion intermediate. This intermediate is subsequently intercepted by the carboxylate anion, and a Mumm rearrangement furnishes the final α-acylamino amide product. ebrary.netresearchgate.net

The fundamental difference in the electrophile (carbonyl vs. iminium ion) and the reaction conditions leads to different mechanistic pathways and products for the Ugi and Passerini reactions. acs.org Researchers have also explored "interrupted" versions of these reactions where the nitrilium ion intermediate is trapped by other nucleophiles, either intramolecularly or from an external source, leading to novel molecular scaffolds. nih.govacs.org

Transition State Analysis and Energy Landscapes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the energy landscapes of reactions involving isocyano esters. These studies calculate the relative energies of reactants, intermediates, products, and, crucially, the transition states that connect them.

For the Ugi reaction, DFT studies have analyzed the key transition state: the nucleophilic attack of the isocyanide on the iminium ion. researchgate.net This step is often rate-determining and stereochemistry-defining. Calculations reveal the energy barriers for the isocyanide approaching the different faces (re-face or si-face) of the iminium ion. researchgate.net For instance, in a diastereoselective three-component Ugi reaction involving a chiral amine, the stability of the intermediate iminium ion (as E- or Z-isomers) and the energy of the subsequent transition states for isocyanide attack determine the final stereochemical outcome. researchgate.net

The table below, based on data from DFT studies on a representative Ugi reaction, illustrates the relative energy differences between transition states, which ultimately control the reaction's selectivity. researchgate.net

Interactive Table: Calculated Relative Energies for Ugi Reaction Intermediates and Transition States Data generalized from DFT studies at the M062X/6-31+g(d,p) level of theory.

| Species | Role | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Methanol (B129727) |

|---|---|---|---|

| 8E | (E)-Iminium Ion Intermediate | 0.0 | 0.0 |

| 8Z | (Z)-Iminium Ion Intermediate | +1.2 | +1.8 |

| TS (8E-si) | Transition state for attack on si-face of 8E | +7.9 | +4.9 |

| TS (8E-re) | Transition state for attack on re-face of 8E | +10.1 | +7.4 |

As shown in the table, the transition state for the isocyanide attacking the si-face of the more stable (E)-iminium ion is lower in energy than the attack on the re-face, indicating that this pathway is kinetically favored. researchgate.net

Computational Modeling of Reactivity and Selectivity

Computational models are not only used to map energy landscapes but also to predict and explain the reactivity and selectivity observed in reactions with this compound. The high versatility and functional group tolerance of isocyanide-based MCRs often lead to questions of chemo-, regio-, and stereoselectivity. acs.org

Stereoselectivity is a major focus of computational modeling in this area. When a new stereocenter is formed during a Passerini or Ugi reaction, the use of chiral starting materials (like a chiral amine or carboxylic acid) can induce diastereoselectivity. acs.org DFT calculations can quantify the energy differences between the diastereomeric transition states, allowing for a rational prediction of the major stereoisomer formed. researchgate.net Studies have shown that the stereochemical outcome of the Ugi reaction is primarily under kinetic control, dictated by the energy of the transition state during the isocyanide's nucleophilic attack. researchgate.net The model can pinpoint the specific steric and electronic interactions that favor one transition state over another.

Solvent Effects on Reaction Pathways and Yields

The choice of solvent can have a profound impact on the kinetics, yield, and even the mechanistic pathway of MCRs involving this compound. acs.orgacs.org

Traditionally, polar aprotic solvents were favored for these reactions. However, recent investigations have overturned conventional wisdom. For the Passerini reaction, it was long believed that protic solvents would hinder the reaction by competing with the carboxylic acid component. acs.org However, detailed kinetic studies have shown that strong hydrogen bond donating (HBD) solvents, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can dramatically accelerate the reaction rate. acs.org This is attributed to the ability of the HBD solvent to stabilize the charged intermediates and transition states more effectively than the carboxylic acid alone.

The table below summarizes the significant rate enhancement of a model Passerini reaction when using an HBD co-solvent. acs.org

Interactive Table: Effect of Solvent on Passerini Reaction Rate Data from kinetic studies of a representative Passerini reaction.

| Solvent System | Relative Rate Constant (k_rel) | Fold Increase vs. Chloroform |

|---|---|---|

| Chloroform (CHCl₃) | 1 | 1 |

| Dichloromethane (B109758) (CH₂Cl₂) | 2.6 | 2.6 |

| 20% HFIP in CH₂Cl₂ | 312 | 312 |

| 20% HFIP in Chloroform | 382 | 382 |

In the context of the Ugi reaction, computational studies have also highlighted the role of the solvent. Calculations performed in the gas phase versus a solvent like methanol show that the solvent can significantly lower the energy barriers of the transition states and alter the relative stabilities of intermediates, thereby influencing both the reaction rate and its stereoselectivity. researchgate.net For instance, the kinetic preference for the formation of one stereoisomer over another can be more pronounced in a solvent compared to the gas phase due to differential solvation of the transition states. researchgate.net This highlights the necessity of including solvent effects in computational models to accurately predict reaction outcomes. acs.orgnih.gov

Advanced Synthetic Applications and Methodological Developments

Utilization in the Total Synthesis of Bioactive Compounds and Complex Molecular Architectures

The construction of complex natural products and other bioactive molecules often relies on strategies that can build molecular complexity quickly and efficiently. Ethyl 2-isocyano-4-methylpentanoate is frequently employed in such endeavors, primarily through multicomponent reactions that generate key intermediates for further elaboration.

Macrocyclization Strategies

Macrocycles are of significant interest in drug discovery due to their ability to address challenging biological targets like protein-protein interactions. nih.gov Isocyanide-based multicomponent reactions provide a powerful platform for the synthesis of linear precursors that are suitably functionalized for subsequent macrocyclization. A common strategy involves a five-step sequence where this compound is a key reactant. nih.gov

The general approach utilizes bifunctional starting materials that undergo an initial Ugi or Passerini reaction to form a linear peptide-like chain, which is then cyclized in an intramolecular fashion. nih.govnih.gov For example, an α-isocyano-ω-carboxylic acid can be prepared and subsequently used in an intramolecular Ugi reaction with a pre-formed imine or in an intramolecular Passerini reaction with a carbonyl compound to forge the macrocyclic ring. nih.gov The leucine (B10760876) side chain from this compound is thus incorporated into the macrocyclic backbone, influencing its conformational properties.

| Macrocyclization Strategy | Key Reaction | Description | Resulting Scaffold |

| Ugi-based Macrocyclization | Intramolecular Ugi 4-Component Reaction | A linear precursor containing an amine, a carboxylic acid, and an isocyanide is cyclized upon the addition of a carbonyl component. nih.gov | Macrocyclic Peptoids |

| Passerini-based Macrocyclization | Intramolecular Passerini 3-Component Reaction | A linear precursor containing a carboxylic acid, an isocyanide, and a carbonyl group is cyclized to form a depsipeptide. nih.gov | Macrocyclic Depsipeptides |

| Ugi/RCM | Ugi Reaction followed by Ring-Closing Metathesis | A linear Ugi product containing two terminal alkenes is cyclized using a Grubbs' catalyst. | Unsaturated Macrocycles |

| Ugi/Click Reaction | Ugi Reaction followed by Azide-Alkyne Cycloaddition | A linear Ugi product is functionalized with an azide (B81097) and an alkyne, which then react to form a triazole-linked macrocycle. beilstein-journals.org | Triazole-containing Macrocycles |

Synthesis of Peptidomimetics and Modified Peptides

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved pharmacological properties, such as enhanced stability and bioavailability. nih.gov The Ugi four-component reaction (U-4CR) is a premier method for synthesizing peptidomimetics, as it directly assembles a dipeptide-like structure, an α-acylamino amide, in a single step. beilstein-journals.orgwikipedia.org

When this compound is used as the isocyanide component, it reacts with an aldehyde, a primary amine, and a carboxylic acid to yield a bis-amide product. wikipedia.orgnih.gov This product features the leucine side chain and provides a scaffold that is central to many peptidomimetic designs. The reaction is highly convergent, allowing for the introduction of four points of diversity into the final molecule. mdpi.com This versatility has been exploited in the synthesis of novel diterpenic peptides with anticancer properties, where ethyl 2-isocyanoacetate, a close analog, was reacted with diterpene acids, paraformaldehyde, and benzyl (B1604629) amine. mdpi.com

| Reaction Component | Role | Example |

| Carbonyl | Forms imine with amine | Formaldehyde, Benzaldehyde |

| Amine | Forms imine with carbonyl | Benzyl amine, Ammonium Chloride |

| Carboxylic Acid | Provides acyl group | Acetic Acid, Diterpenic Acids mdpi.com |

| Isocyanide | Provides α-amino acid mimic | This compound |

| Product | Peptidomimetic Core | α-acylamino amide |

Generation of Diverse Heterocyclic Compound Libraries

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals. Isocyanide-based multicomponent reactions are exceptionally well-suited for the diversity-oriented synthesis of heterocyclic libraries for drug discovery. nih.govrsc.org By choosing reactants with appropriate functional groups, the initial Ugi or Passerini adduct can undergo spontaneous or induced intramolecular cyclization to yield a wide array of heterocyclic systems. mdpi.com

One prominent example is the synthesis of 2,4-disubstituted thiazoles. This can be achieved via an Ugi-type reaction between an isocyanoacrylate (like this compound), a thiocarboxylic acid, an amine, and a carbonyl compound. beilstein-journals.org The proposed mechanism involves the formation of the Ugi product, which then tautomerizes and undergoes an intramolecular Michael-type addition followed by elimination to furnish the thiazole (B1198619) ring. beilstein-journals.org Another strategy involves using bifunctional reactants, such as 2-aminophenol, where the nitrilium ion intermediate formed during the Ugi reaction is trapped intramolecularly by the phenol (B47542) group to generate benzoxazole (B165842) scaffolds. mdpi.com

| Heterocycle | Synthetic Strategy | Key Reactants |

| Thiazoles | Ugi-4CR / Intramolecular Cyclization | Isocyanide, Thiocarboxylic Acid, Amine, Aldehyde beilstein-journals.org |

| Benzoxazoles | Ugi-3CR / Intramolecular Nitrilium Trapping | Isocyanide, 2-Aminophenol, Aldehyde mdpi.com |

| Tetrazoles | Ugi-Azide Reaction | Isocyanide, Amine, Aldehyde, Trimethylsilyl Azide (TMSN₃) nih.gov |

| Pyrrolidinediones | Ugi-5C-4CR / Tandem Cyclization | Isocyanide, α-Amino Acid, β-Ketoester mdpi.com |

Stereoselective and Enantioselective Synthesis employing this compound

A significant challenge in modern synthesis is the control of stereochemistry. While standard Ugi reactions on achiral substrates produce racemic mixtures, considerable progress has been made in developing stereoselective variants by employing chiral reactants or catalysts.

Asymmetric Induction and Catalytic Approaches

Asymmetric induction in multicomponent reactions involving this compound can be achieved by introducing a source of chirality into the reaction. This can be a chiral auxiliary, which is a stoichiometric chiral group temporarily attached to one of the reactants, or a chiral catalyst that creates a chiral environment for the reaction. wikipedia.org

One successful approach is the use of a chiral amine component, such as a derivative of an amino sugar. acs.org The stereocenters present in the amine can effectively bias the facial attack of the isocyanide on the intermediate iminium ion, leading to high levels of diastereoselectivity. acs.org Alternatively, catalytic asymmetric methods have been developed. For instance, a chiral Brønsted acid can catalyze the Ugi reaction, protonating the imine in a stereodefined manner and leading to the formation of an enantioenriched product. mdpi.com

| Approach | Source of Chirality | Mechanism of Induction | Stereochemical Outcome |

| Chiral Auxiliary | Chiral amine (e.g., amino sugar derivative) acs.org | The auxiliary sterically blocks one face of the intermediate iminium ion, directing the nucleophilic attack of the isocyanide. | High Diastereomeric Excess (de) |

| Asymmetric Catalysis | Chiral Brønsted Acid (e.g., chiral carboxylic acid) mdpi.com | The catalyst creates a chiral environment, leading to enantioselective protonation of the imine or association with the reactants. | High Enantiomeric Excess (ee) |

| Lewis Acid Catalysis | Chiral Lewis Acid (e.g., CeCl₃ with chiral ligands) acs.org | The catalyst coordinates to the carbonyl or imine, creating a chiral pocket that influences the reaction trajectory. | High Diastereomeric Excess (de) |

Diastereoselective Synthesis Control

When one of the starting materials in an Ugi reaction is already chiral, the reaction can proceed with diastereoselectivity, producing an excess of one diastereomer over the others. The chiral center in the substrate directs the formation of the new stereocenter created during the reaction. However, the level of control can be highly variable and is often a major challenge, especially when the existing stereocenter is distant from the reacting center. nih.gov

Remarkable examples of long-range asymmetric induction have been reported. In one study, the Ugi reaction of chiral 7-membered cyclic imines demonstrated good diastereoselectivity (with diastereomeric ratios up to 9:1), even though the pre-existing stereocenter was four bonds away from the newly formed one (a 1,4-induction). nih.gov This demonstrates that subtle conformational preferences in the chiral substrate can effectively transmit stereochemical information over a significant distance. The use of chiral α-amino acids or their derivatives as either the acid or amine component is a common strategy to achieve diastereoselection in the synthesis of complex peptide-like structures. mdpi.com

| Chiral Substrate | Isocyanide | Reaction Type | Diastereomeric Ratio (dr) | Reference |

| Chiral 7-membered cyclic imine | Various Isocyanides | Ugi-Joullié Reaction | up to 9:1 | nih.gov |

| L-Valine (as amine component) | Benzyl Isocyanide | Ugi 5C-4CR | High stereoselectivity reported | mdpi.com |

| Chiral DMAP-aldehyde | tert-Butyl Isocyanide | Ugi Reaction | dr dependent on substrate | mdpi.com |

| 2-Substituted Dihydrobenzoxazepines | Various Isocyanides | Ugi Reaction | up to 9:1 | nih.gov |

Integration with Emerging Synthetic Technologies

The evolution of synthetic organic chemistry is increasingly driven by the adoption of innovative technologies that offer enhanced efficiency, safety, and control over reaction parameters. For "this compound," a versatile building block in organic synthesis, its integration with emerging technologies such as flow chemistry and advanced catalytic systems, including nanocatalysis, represents a significant step forward. These technologies are pivotal in unlocking the full synthetic potential of this isocyanide, particularly in the construction of complex molecular architectures.

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, has emerged as a transformative technology in modern chemical production. rsc.org Its inherent advantages, such as superior heat and mass transfer, precise control over reaction time and temperature, and the ability to safely handle hazardous intermediates, make it an attractive platform for isocyanide chemistry. rsc.org While specific literature on the flow synthesis of "this compound" is not extensively documented, the principles derived from the flow synthesis of structurally related isocyanides, such as ethyl isocyanoacetate, provide a strong basis for its application. rsc.orgtechniques-ingenieur.fr

The synthesis of isocyanides often involves reagents that are hazardous or intermediates that are unstable, making flow chemistry an ideal approach to enhance safety and efficiency. For instance, the generation of "this compound" could be envisioned in a flow reactor, minimizing the accumulation of potentially hazardous reagents and allowing for precise temperature control, which is crucial for preventing side reactions.

A significant area where "this compound" would benefit from flow chemistry is in its application in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. techniques-ingenieur.frwikipedia.orgnih.govnih.govnih.govresearchgate.netorganic-chemistry.org These reactions are powerful tools for generating molecular diversity and are well-suited for flow-based methodologies. rsc.org A continuous flow setup would allow for the sequential introduction of the various components—an aldehyde or ketone, an amine, a carboxylic acid, and the isocyanide—into a reaction coil. The rapid mixing and precise residence time control afforded by the flow reactor can lead to higher yields and purities of the resulting α-acylamino amides compared to traditional batch processes. wikipedia.org

The table below illustrates a hypothetical comparison of a batch versus a flow chemistry approach for a Ugi reaction involving "this compound," based on general principles of flow chemistry.

Table 1: Comparison of Batch vs. Flow Chemistry for a Ugi Reaction

| Parameter | Batch Reaction | Flow Chemistry |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Temperature Control | Prone to hotspots | Precise and uniform |

| Mixing | Dependent on stirring speed | Efficient and rapid |

| Scalability | Difficult, requires re-optimization | Straightforward by running longer |

| Safety | Higher risk with hazardous reagents | Enhanced due to small reaction volume |

| Product Purity | Often requires extensive purification | Generally higher |

Catalyst Development for Isocyanide Chemistry (e.g., Nanocatalysis)

Catalysis plays a crucial role in expanding the synthetic utility of isocyanides. The development of novel catalysts, particularly in the realm of nanocatalysis, offers promising avenues for enhancing the reactivity and selectivity of reactions involving "this compound".

While the Ugi reaction is traditionally uncatalyzed, the use of catalysts can be beneficial, especially for less reactive substrates or for achieving stereoselectivity. wikipedia.orgresearchgate.net Lewis acids are sometimes employed to activate the carbonyl component or the imine intermediate, thereby accelerating the reaction rate. researchgate.net

Nanocatalysis, the use of nanomaterials as catalysts, is a rapidly advancing field that bridges homogeneous and heterogeneous catalysis. Nanocatalysts offer high surface-area-to-volume ratios and unique electronic properties, leading to enhanced catalytic activity and selectivity. For isocyanide chemistry, nanocatalysts could be designed to facilitate various transformations.

For example, in the context of multicomponent reactions, magnetic nanoparticles could be functionalized with a catalytic species. This would allow for the catalyst to be easily recovered from the reaction mixture using an external magnetic field, simplifying product purification and enabling catalyst recycling—a key principle of green chemistry.

The table below outlines potential nanocatalyst applications in reactions involving "this compound".

Table 2: Potential Nanocatalyst Applications

| Reaction Type | Nanocatalyst | Potential Advantage |

|---|---|---|

| Ugi/Passerini Reaction | Lewis acid-functionalized silica (B1680970) nanoparticles | Enhanced reaction rates and yields |

| Cycloaddition Reactions | Metal nanoparticles (e.g., Au, Pd) | Control over stereoselectivity |

| Hydrogenation of the isocyanide | Supported palladium nanoparticles | Selective reduction to the corresponding amine |

The development of chiral nanocatalysts is another exciting frontier. Such catalysts could be employed in asymmetric multicomponent reactions involving "this compound" to produce enantiomerically enriched products, which are of significant interest in medicinal chemistry. Although specific examples with this particular isocyanide are yet to be reported, the foundational work in nanocatalysis provides a clear roadmap for future research and application.

Analytical and Spectroscopic Characterization in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Diastereomeric Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. For ethyl 2-isocyano-4-methylpentanoate, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the atoms and for determining the ratio of any diastereomers that may be present due to the chiral center at the α-carbon.

The isocyano group (–N≡C), with its unique electronic properties, significantly influences the chemical shifts of nearby protons and carbons. The carbon atom of the isocyano group itself is expected to resonate in a characteristic region of the ¹³C NMR spectrum. In a related compound, ethyl isocyanoacetate, the isocyano carbon appears in the ¹³C NMR spectrum, providing a valuable reference point. chemicalbook.comspectrabase.com

Expected ¹H NMR Spectral Data:

The proton NMR spectrum of this compound would be expected to show distinct signals for each set of non-equivalent protons. The ethyl ester group would give rise to a characteristic quartet and triplet pattern. The protons on the isobutyl side chain would also produce a complex set of signals, including doublets for the terminal methyl groups and a multiplet for the methine proton. The proton at the chiral α-carbon is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum would provide a count of the unique carbon atoms in the molecule. The carbonyl carbon of the ester, the carbons of the ethyl group, the carbons of the isobutyl group, and the α-carbon would all have characteristic chemical shifts. The isocyano carbon is also expected to have a distinct resonance. For comparison, the ¹³C NMR data for the structurally similar ethyl 2-methylpentanoate (B1260403) is well-documented. chemicalbook.com

Diastereomeric Ratio Determination:

Since this compound possesses a stereocenter at the second carbon, reactions producing this compound may yield a mixture of diastereomers if another chiral center is present or if a chiral reagent is used. NMR spectroscopy is a primary method for determining the diastereomeric ratio. In such cases, the NMR spectrum would show two distinct sets of peaks for the two diastereomers, and the ratio of the integrals of corresponding peaks would directly reflect the ratio of the diastereomers in the mixture.

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Inferred from Analogous Compounds |

| CH₃ (isobutyl) | ~0.9 | Doublet | General aliphatic regions |

| CH (isobutyl) | ~1.8 | Multiplet | General aliphatic regions |

| CH₂ (isobutyl) | ~1.5 | Multiplet | General aliphatic regions |

| CH (α-carbon) | ~4.0-4.5 | Multiplet | Influence of isocyano and ester groups |

| O-CH₂ (ethyl) | ~4.2 | Quartet | Ethyl esters |

| O-CH₂-CH₃ (ethyl) | ~1.3 | Triplet | Ethyl esters |

This table presents predicted ¹H NMR data based on standard chemical shift values and data from similar ester compounds.

| Carbon Environment | Expected Chemical Shift (ppm) | Inferred from Analogous Compounds |

| C=O (ester) | ~170 | Ethyl 2-methylpentanoate chemicalbook.com |

| -N≡C (isocyano) | ~155-165 | Ethyl isocyanoacetate chemicalbook.comspectrabase.com |

| O-CH₂ (ethyl) | ~60-65 | Ethyl 2-methylpentanoate chemicalbook.com |

| CH (α-carbon) | ~55-60 | Influence of isocyano group |

| CH₂ (isobutyl) | ~40 | Ethyl 2-methylpentanoate chemicalbook.com |

| CH (isobutyl) | ~25 | Ethyl 2-methylpentanoate chemicalbook.com |

| CH₃ (isobutyl) | ~22 | Ethyl 2-methylpentanoate chemicalbook.com |

| O-CH₂-CH₃ (ethyl) | ~14 | Ethyl 2-methylpentanoate chemicalbook.com |

This table presents predicted ¹³C NMR data based on values for structurally similar compounds.

Mass Spectrometry (MS) for Compound Identification

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight, as well as a series of fragment ions that are characteristic of its structure.

The fragmentation pattern can provide significant structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (–OCH₂CH₃) and McLafferty rearrangement if a γ-hydrogen is available. The isobutyl group would also be expected to fragment in a characteristic manner, leading to the loss of an isobutyl radical or related fragments.

For instance, in the mass spectrum of the related compound ethyl 4-methylpentanoate, prominent peaks are observed at m/z values corresponding to the loss of various fragments, which helps in confirming the structure of the ester and the alkyl chain. nih.gov

| Ion | m/z (expected) | Possible Fragmentation Pathway | Reference from Analogous Compounds |

| [M]⁺ | 169 | Molecular Ion | Calculated |

| [M - C₂H₅O]⁺ | 124 | Loss of the ethoxy group | Common ester fragmentation |

| [M - C₄H₉]⁺ | 112 | Loss of the isobutyl group | Fragmentation of the alkyl chain |

| [COOC₂H₅]⁺ | 73 | Fragment corresponding to the ethyl ester group | Common ester fragmentation |

This table presents predicted mass spectrometry fragmentation data.

Advanced Spectroscopic Techniques for Conformational Analysis

The study of the conformational preferences of a molecule can provide deep insights into its reactivity and interactions. For this compound, advanced spectroscopic techniques can be employed to investigate its three-dimensional structure. The isocyanide group is known to have a generally linear geometry. acs.org

Vibrational spectroscopy, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can be used to probe the conformational landscape of the molecule. The vibrational frequencies of certain bonds are sensitive to the local conformational environment. For example, studies on similar molecules have shown that the stretching frequencies of specific bonds can differ between various conformers. rsc.org

In addition to experimental techniques, computational chemistry plays a vital role in conformational analysis. Quantum chemical calculations can be used to predict the relative energies of different conformers and to simulate their spectroscopic properties. These theoretical predictions can then be compared with experimental data to build a comprehensive model of the conformational behavior of this compound. Advanced spectroscopic techniques, often in combination with computational methods, are also instrumental in understanding reaction mechanisms, as has been demonstrated in various catalytic studies. acs.org

Future Perspectives and Research Directions

Exploration of Novel Multicomponent Reaction Scaffolds

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are powerful tools for generating molecular diversity and complexity. frontiersin.org Isocyanides are cornerstone reagents in many well-known MCRs, such as the Ugi and Passerini reactions. nih.govwikipedia.orgorganic-chemistry.org The future for Ethyl 2-isocyano-4-methylpentanoate lies in expanding its utility beyond these classical transformations.

The steric bulk of the isobutyl group and the chirality at the α-carbon of this compound can be exploited to influence the stereochemical outcome of MCRs, a critical aspect in the synthesis of bioactive molecules and chiral ligands. acs.org Researchers are actively exploring new MCRs that can accommodate such sterically demanding isocyanides to produce novel heterocyclic scaffolds. These scaffolds are of high interest in medicinal chemistry due to their prevalence in natural products and pharmaceuticals. mdpi.com

Future research will likely focus on designing new MCRs where the inherent chirality of this compound can be effectively transferred to the product, thus enabling asymmetric synthesis. This could involve the development of novel catalytic systems that work in concert with the chiral isocyanide to control the formation of new stereocenters. The exploration of isocyanide-based MCRs in combination with other reaction types in one-pot sequences also presents a promising avenue for the rapid assembly of complex molecular frameworks. wikipedia.org

Development of Sustainable and Eco-Friendly Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, and the synthesis of isocyanides is no exception. frontiersin.org Traditionally, the preparation of isocyanides involves the dehydration of formamides using stoichiometric and often hazardous reagents like phosphoryl chloride (POCl₃) or phosgene (B1210022). rsc.org A significant future direction is the development of more sustainable and environmentally benign methods for the synthesis of this compound.

Recent studies have highlighted promising alternatives. For instance, the use of p-toluenesulfonyl chloride (p-TsCl) as a dehydrating agent has been shown to be a greener option for the synthesis of aliphatic isocyanides, offering high yields and lower environmental impact. chemrxiv.org Another approach involves the development of catalytic dehydration methods that would replace stoichiometric reagents, thereby minimizing waste generation.

Furthermore, the use of greener solvents or even solvent-free reaction conditions for both the synthesis of the isocyanide and its subsequent use in MCRs is a key area of future research. walisongo.ac.id The Passerini reaction, for example, has been shown to proceed efficiently in water or even without a solvent, highlighting the potential for developing more sustainable processes involving this compound. walisongo.ac.idwikipedia.org

Chemoinformatics and Library Design for New Chemical Entities

The ability of this compound to participate in MCRs makes it an ideal building block for the construction of large and diverse compound libraries for high-throughput screening. nih.govresearchgate.net Chemoinformatics will play a crucial role in rationally designing these libraries to maximize their chemical diversity and potential for biological activity.

By employing computational tools, researchers can explore the virtual chemical space accessible from this compound and a diverse set of other MCR components. These tools can predict the physicochemical properties and potential bioactivities of the resulting products, allowing for the prioritization of synthetic targets. This in-silico approach can significantly accelerate the discovery of new chemical entities with desired therapeutic properties. researchgate.net

Future research in this area will likely involve the development of more sophisticated computational models that can accurately predict the outcome and stereoselectivity of MCRs involving chiral isocyanides like this compound. The integration of chemoinformatics with automated synthesis platforms could enable the rapid generation and screening of large, focused libraries of complex molecules.

Interdisciplinary Research with Materials Science and Polymer Chemistry

The unique reactivity of the isocyanide group also opens up exciting opportunities for the use of this compound in materials science and polymer chemistry. Isocyanides can be polymerized to form helical polymers known as poly(isocyanides), which exhibit interesting chiroptical properties and potential applications in areas such as chiral recognition and catalysis. rsc.org

The chiral nature of this compound makes it a particularly interesting monomer for the synthesis of helical polymers with a controlled screw-sense. The resulting polymers could find applications as chiral stationary phases in chromatography, as sensors for chiral molecules, or as novel biomaterials.

Furthermore, isocyanide-based MCRs can be adapted for the synthesis of functional polymers. acs.orgnih.gov For example, the Passerini and Ugi reactions can be used in polymerization reactions to create polymers with diverse side chains and functionalities. wikipedia.org By incorporating this compound into such polymerizations, it is possible to create novel materials with tailored properties, such as stimuli-responsive hydrogels or functional coatings. The interdisciplinary collaboration between organic chemists, polymer scientists, and materials scientists will be key to unlocking the full potential of this versatile building block in the development of advanced materials. frontiersin.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.